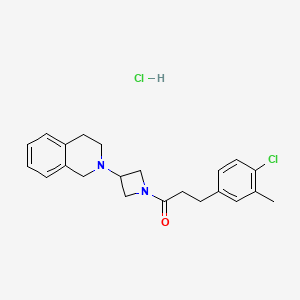![molecular formula C10H11Cl2N3 B2368199 [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2402828-63-9](/img/structure/B2368199.png)
[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2402828-63-9 . It has a molecular weight of 244.12 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride”, often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The Inchi Code for “[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is 1S/C10H10ClN3.ClH/c11-8-2-1-3-10 (6-8)14-5-4-9 (7-12)13-14;/h1-6H,7,12H2;1H .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 244.12 .Applications De Recherche Scientifique
- Notably, compound 13 displayed superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Hydrazine-coupled pyrazole derivatives, specifically compounds 14 and 15, demonstrated significant inhibition effects against Plasmodium berghei in vivo .
- Researchers confirmed the structures of these pyrazole derivatives using elemental microanalysis, FTIR, and 1H NMR techniques .
- Leishmaniasis and malaria are NTDs affecting millions worldwide. Leishmaniasis prevalence is approximately 12 million globally, while malaria cases reached 241 million in 2020 .
- Deshpande et al. synthesized pyrazoline derivatives incorporating a 3,4-methylenedioxybenzene scaffold, similar to the structure of EN300-7465936. These derivatives showed promising biological activities .
Antileishmanial Activity
Antimalarial Potential
Structural Verification
Neglected Tropical Diseases (NTDs)
Chalcone-Derived Synthesis
Safety and Hazards
Propriétés
IUPAC Name |
[1-(3-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-8-2-1-3-10(6-8)14-5-4-9(7-12)13-14;/h1-6H,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEMZNCRKIJORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)




![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)

![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)


![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)